

# Spectroscopic Profile of 4-Isobutylpyrrolidin-2-one: A Technical Guide

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## Compound of Interest

Compound Name: 4-Isobutylpyrrolidin-2-one

Cat. No.: B026145

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Isobutylpyrrolidin-2-one**, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Spectroscopic Data Summary

The structural elucidation of **4-Isobutylpyrrolidin-2-one** is supported by a combination of spectroscopic techniques. While detailed experimental spectra are available from various sources, this guide summarizes the key quantitative data.

Table 1: General Properties of **4-Isobutylpyrrolidin-2-one**

| Property          | Value                             | Source  |
|-------------------|-----------------------------------|---|
| Molecular Formula | C <sub>8</sub> H <sub>15</sub> NO | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight  | 141.21 g/mol                      | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| CAS Number        | 61312-87-6                        | <a href="#">[3]</a> <a href="#">[5]</a>   |

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are essential for confirming the molecular structure of **4-Isobutylpyrrolidin-2-one**. While publicly accessible, detailed peak lists with chemical shifts ( $\delta$ ), multiplicities, and coupling constants (J) are limited, commercial suppliers such as BLD Pharm offer comprehensive NMR data for this compound.<sup>[6]</sup>

Table 2: Predicted  $^1\text{H}$  NMR Spectral Data

| Protons                | Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration |
|------------------------|----------------------------------|--------------|-------------|
| H-1 (NH)               | 7.5 - 8.5                        | br s         | 1H          |
| H-3                    | 2.0 - 2.2                        | m            | 2H          |
| H-4                    | 2.3 - 2.5                        | m            | 1H          |
| H-5                    | 3.0 - 3.2                        | m            | 2H          |
| H-1'                   | 1.2 - 1.4                        | m            | 2H          |
| H-2'                   | 1.6 - 1.8                        | m            | 1H          |
| H-3' ( $\text{CH}_3$ ) | 0.8 - 1.0                        | d            | 6H          |

Table 3: Predicted  $^{13}\text{C}$  NMR Spectral Data

| Carbon                 | Chemical Shift ( $\delta$ , ppm) |
|------------------------|----------------------------------|
| C-2 ( $\text{C=O}$ )   | 175 - 178                        |
| C-5                    | 45 - 50                          |
| C-4                    | 38 - 42                          |
| C-3                    | 30 - 35                          |
| C-1'                   | 42 - 46                          |
| C-2'                   | 24 - 28                          |
| C-3' ( $\text{CH}_3$ ) | 21 - 24                          |

Note: The data in Tables 2 and 3 are predicted values and should be confirmed with experimental data.

## Infrared (IR) Spectroscopy

The IR spectrum of **4-Isobutylpyrrolidin-2-one** provides key information about its functional groups. A vapor phase IR spectrum is available through SpectraBase.<sup>[1]</sup>

Table 4: Key IR Absorption Bands

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                  |
|--------------------------------|---------------|-----------------------------|
| ~3250                          | Strong, Broad | N-H Stretch                 |
| ~2950                          | Strong        | C-H Stretch (Aliphatic)     |
| ~1680                          | Strong        | C=O Stretch (Amide I)       |
| ~1470                          | Medium        | C-H Bend (CH <sub>2</sub> ) |
| ~1370                          | Medium        | C-H Bend (CH <sub>3</sub> ) |

## Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of **4-Isobutylpyrrolidin-2-one**. GC-MS data for this compound is available on SpectraBase.<sup>[1]</sup>

Table 5: Key Mass Spectrometry Peaks

| m/z | Relative Intensity (%) | Assignment  |
|-----|------------------------|---|
| 141 | 100                    | [M] <sup>+</sup> (Molecular Ion)                  |
| 98  | ~80                    | [M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> |
| 84  | ~60                    | [M - C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> |
| 56  | ~40                    | [C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>     |
| 41  | ~50                    | [C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>     |

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **4-Isobutylpyrrolidin-2-one**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A 5-10 mg sample of **4-Isobutylpyrrolidin-2-one** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta$  0.00 ppm).
- **Data Acquisition:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
  - <sup>1</sup>H NMR: A standard pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
  - <sup>13</sup>C NMR: A proton-decoupled pulse sequence is used with a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).

### Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample, a KBr pellet is prepared by grinding a small amount of **4-Isobutylpyrrolidin-2-one** with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the pure KBr

pellet/salt plate) is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired.

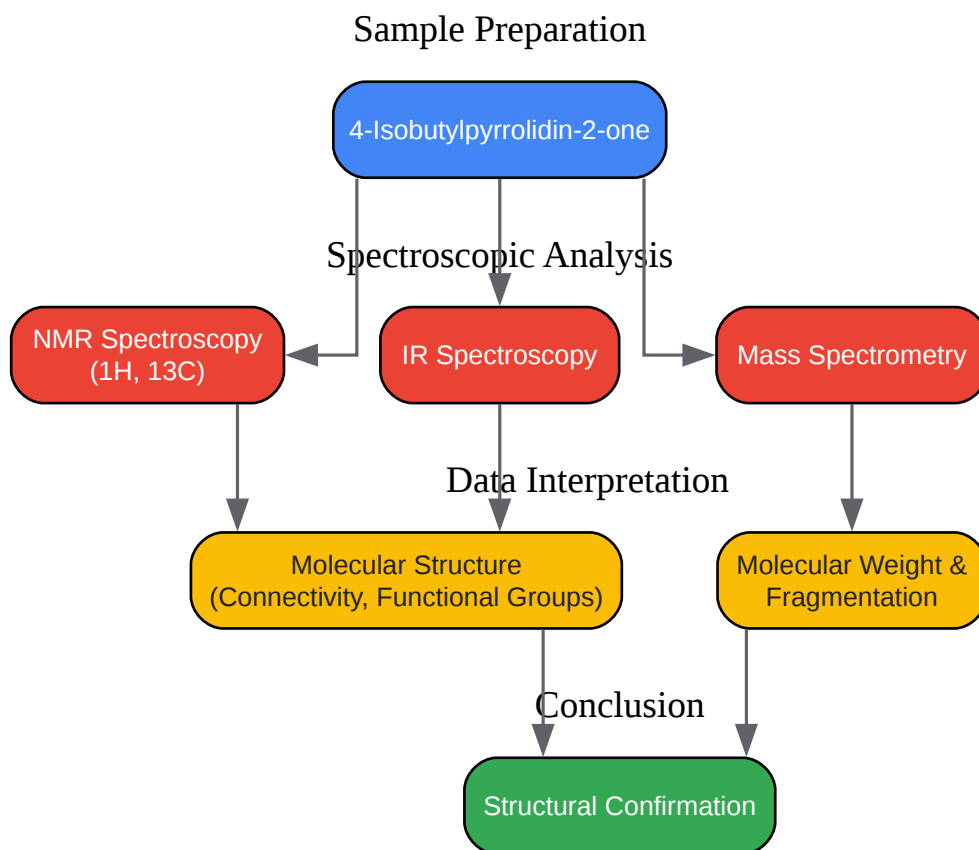
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification before ionization.
- **Ionization:** Electron Ionization (EI) is a common method used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** An electron multiplier or other suitable detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its  $m/z$  value.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **4-Isobutylpyrrolidin-2-one**.



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Caption: Logical workflow for the spectroscopic analysis of **4-Isobutylpyrrolidin-2-one**.

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